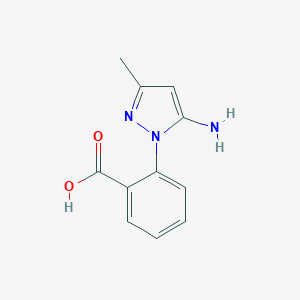

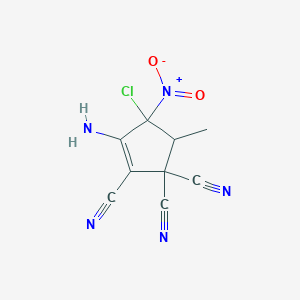

2-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to “2-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid” often involves multi-component reactions, showcasing the complexity and precision required in chemical synthesis. A notable example includes the synthesis of pyrazole derivatives through one-pot, four-component reactions, highlighting the efficiency and innovative approaches in synthesizing such complex molecules (Xiao, Lei, & Hu, 2011).

Molecular Structure Analysis

The molecular structure of pyrazole-related compounds is characterized by their unique arrangement of nitrogen and carbon atoms, forming a stable yet reactive framework. Studies involving X-ray crystallography have provided detailed insights into the molecular geometry, showcasing the importance of hydrogen bonding and molecular polarity in determining the compound's structural integrity and reactivity (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

The chemical reactivity of “this compound” and its derivatives can be influenced by various factors, including the presence of functional groups and the molecular structure. These compounds participate in a range of chemical reactions, highlighting their versatility and potential in synthetic chemistry applications. For instance, regioselective synthesis techniques have been developed to introduce specific substitutions on the pyrazole ring, demonstrating the compound's adaptable nature in chemical transformations (Quiroga, Portilla, Abonía, Insuasty, Nogueras, & Cobo, 2007).

Applications De Recherche Scientifique

Synthesis of Novel Compounds

A notable application of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid and its derivatives in scientific research is in the synthesis of novel compounds with potential biological activities. For instance, a series of 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids has been prepared using a solvent-free cyclocondensation process, highlighting an innovative approach to synthesize polyfunctionally substituted pyrazolo[1,5-a]pyrimidines with good to excellent yields. This method emphasizes regiospecificity and efficiency, utilizing intramolecular ring opening in a Michael-type reaction (Quiroga et al., 2007).

Structural and Supramolecular Studies

The structural and supramolecular aspects of this compound derivatives have been extensively studied. In one study, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate was linked by hydrogen bonds into a chain structure, while methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate formed sheet structures through hydrogen bonding. These studies provide insights into the hydrogen-bonding capabilities and potential for constructing multidimensional architectures with such molecules (Portilla et al., 2007).

Antimicrobial and Anti-inflammatory Activities

Further research into derivatives of this compound has revealed their potential as anti-inflammatory and antimicrobial agents. New substituted thiadiazole pyrazolene anthranilic acid derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities, showcasing the therapeutic potential of these compounds in the treatment of inflammation and pain (Kumar, 2022).

Eco-friendly Synthesis Strategies

An eco-friendly synthesis strategy was developed for new heterocyclic pyrazolic carboxylic α-amino esters, demonstrating the focus on sustainable chemistry. This research highlights the synthesis of α-amino acid derivatives with potential medicinal importance, using environmentally benign methods to access active biomolecules with high yields. The correlation between experimental and computational studies further emphasizes the role of such derivatives in developing new medicinal compounds (Mabrouk et al., 2020).

Molecular Interactions and Biological Activities

Exploring the molecular interactions and biological activities of pyrazole-based drug candidates, in silico studies have been conducted. These studies not only reveal the activity profiles of such compounds but also their interaction behaviors when docked against target proteins, highlighting their potential as therapeutic agents against various bacterial and fungal strains (Shubhangi et al., 2019).

Orientations Futures

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . Therefore, the future directions of “2-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid” could be in these areas, given its interesting pharmacological properties .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s likely that the compound interacts with its targets through hydrogen bonding or hydrophobic interactions .

Result of Action

Similar compounds have been known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propriétés

IUPAC Name |

2-(5-amino-3-methylpyrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11(15)16/h2-6H,12H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJZUIGBRUXITD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)

![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone](/img/structure/B53333.png)

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B53346.png)